2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
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Overview
Description
. This compound is characterized by its unique structure, which includes a fluoro group, a cyclobutyl ring, and a tert-butoxycarbonyl-protected amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the fluoro group: This step often involves fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during subsequent steps.
Formation of the acetic acid moiety: This can be achieved through carboxylation reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The fluoro group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism by which 2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro group and the protected amine play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-[3-aminocyclobutyl]acetic acid: Similar structure but lacks the tert-butoxycarbonyl protection.
2-Fluoro-2-[3-(methoxycarbonylamino)cyclobutyl]acetic acid: Similar structure with a different protecting group.
2-Fluoro-2-[3-(acetylamino)cyclobutyl]acetic acid: Similar structure with an acetyl protecting group.
Uniqueness
2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity, while the tert-butoxycarbonyl protection provides stability during synthetic processes.
Properties
IUPAC Name |
2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-7-4-6(5-7)8(12)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFZPADBSCHIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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